![molecular formula C21H28N2O4S B2359813 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine CAS No. 898655-25-9](/img/structure/B2359813.png)
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine, also known as DBMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBMP belongs to the class of sulfonamide compounds and has been found to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it has been proposed that 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators, and matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to possess a broad range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to possess anti-viral properties against HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, there are also some limitations to using 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine in lab experiments. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is a relatively new compound, and its biological activities are not fully understood. Additionally, 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has not been extensively tested in animal models, and its toxicity profile is not well established.
Future Directions
There are several future directions for research on 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine. One direction is to further investigate the mechanism of action of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine and its biological activities. Another direction is to test the efficacy of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine in animal models of inflammatory diseases, cancer, and viral infections. Additionally, there is a need to establish the toxicity profile of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine and its potential side effects. Finally, there is a need to optimize the synthesis method of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine to improve its yield and purity.
Synthesis Methods
The synthesis of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the piperazine ring to form 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine. The yield of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine can be improved by using a solvent such as dichloromethane and by optimizing the reaction conditions such as temperature and reaction time.
Scientific Research Applications
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to possess anti-viral properties against HIV-1 and HCV.
properties
IUPAC Name |
1-(3,4-diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-4-26-20-11-10-18(16-21(20)27-5-2)28(24,25)23-14-12-22(13-15-23)19-9-7-6-8-17(19)3/h6-11,16H,4-5,12-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAILCTYKBKHLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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